1,2-Bis((4S)-4-(sec-butyl)-4,5-dihydrooxazol-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis((4S)-4-(sec-butyl)-4,5-dihydrooxazol-2-yl)benzene is a complex organic compound featuring two oxazoline rings attached to a benzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis((4S)-4-(sec-butyl)-4,5-dihydrooxazol-2-yl)benzene typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. The reaction conditions often require the presence of a dehydrating agent to facilitate the formation of the oxazoline rings. Common reagents include thionyl chloride or phosphorus trichloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis((4S)-4-(sec-butyl)-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to oxazoles under specific conditions.
Reduction: Reduction reactions can convert the oxazoline rings back to amino alcohols.
Substitution: The benzene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of amino alcohols.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1,2-Bis((4S)-4-(sec-butyl)-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,2-Bis((4S)-4-(sec-butyl)-4,5-dihydrooxazol-2-yl)benzene involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The oxazoline rings play a crucial role in stabilizing the metal center and enhancing the reactivity of the complex.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis((4S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene
- 1,2-Bis((4S)-4-(isopropyl)-4,5-dihydrooxazol-2-yl)benzene
- 1,2-Bis((4S)-4-(methyl)-4,5-dihydrooxazol-2-yl)benzene
Comparison
1,2-Bis((4S)-4-(sec-butyl)-4,5-dihydrooxazol-2-yl)benzene is unique due to the presence of sec-butyl groups, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and the stability of its metal complexes, making it distinct from its similar counterparts.
Properties
Molecular Formula |
C20H28N2O2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(4S)-4-butan-2-yl-2-[2-[(4S)-4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H28N2O2/c1-5-13(3)17-11-23-19(21-17)15-9-7-8-10-16(15)20-22-18(12-24-20)14(4)6-2/h7-10,13-14,17-18H,5-6,11-12H2,1-4H3/t13?,14?,17-,18-/m1/s1 |
InChI Key |
HZUBCODHGIPQCD-VKYMVXLJSA-N |
Isomeric SMILES |
CCC(C)[C@H]1COC(=N1)C2=CC=CC=C2C3=N[C@H](CO3)C(C)CC |
Canonical SMILES |
CCC(C)C1COC(=N1)C2=CC=CC=C2C3=NC(CO3)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.